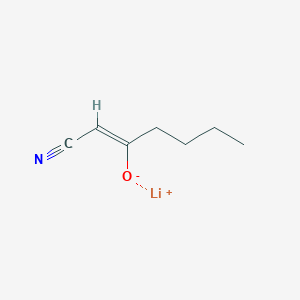
Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate” is a compound with the CAS Number: 2241145-53-7 . It is stored at a temperature of -10 degrees and comes in the form of a powder .
Synthesis Analysis
The synthesis of lithium-ion batteries involves complex processes, including the use of chemicals such as lithium . Computational simulation based on density functional theory plays a significant role in these studies .Molecular Structure Analysis
The molecular structure of lithium-ion batteries involves intricate interactions between electrode materials and electrolytes . Lithium-ion batteries consist of two porous electrodes (positive and negative), which are made up of active particles, carbon, and a binder material .Chemical Reactions Analysis
Lithium-ion batteries undergo various chemical reactions during their operation. These reactions involve the movement of lithium ions in the active materials of batteries . The water content, residual alkali content, or ionic impurities can have a negative impact on the safety and storage capacity of the final battery .Physical And Chemical Properties Analysis
Lithium has a melting point of 180.54 C, a boiling point of 1342 C, a specific gravity of 0.534 (20 C), and a valence of 1 . It is the lightest of the metals, with a density approximately half that of water .Scientific Research Applications
- Results : A stable cycling all-solid-state battery with NMC811/Li achieved long-term cycling at high voltages .
- Impact : Scientists are exploring solid-state electrolytes, including 1-adamantanecarbonitrile, to improve ion conductivity and enable efficient fast charging in all-solid-state LIBs .
- Effect : 1-Adamantanecarbonitrile influences the practical energy density by regulating the formation of LiF in the solid electrolyte interface .
- Role : Researchers are investigating 1-adamantanecarbonitrile in conjunction with metal oxides and porous carbon electrodes .
Solid-State Lithium Batteries
Fast-Charging Lithium Batteries
Electrolyte Design for Lithium Batteries
Flexible Lithium-Ion Batteries (FLIBs)
Advancements in Electrode Chemistries
Suppression of Lithium Dendrite Growth
Mechanism of Action
Future Directions
The future of lithium-ion batteries lies in their potential for transformational changes. These changes are needed to enable the effective use of renewable energy sources such as solar and wind and to allow for the expansion of hybrid electric vehicles (HEVs) to plug-in HEVs and pure-electric vehicles . The development of the next generation of batteries will play a vital role in future use of electrical energy .
properties
IUPAC Name |
lithium;(Z)-1-cyanohex-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.Li/c1-2-3-4-7(9)5-6-8;/h5,9H,2-4H2,1H3;/q;+1/p-1/b7-5-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMXGOLYNGZEL-YJOCEBFMSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC(=CC#N)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCC/C(=C/C#N)/[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10LiNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)
![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)


![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)

![N-(3-fluorophenyl)-1-methyl-5-{4-oxo-4-[(3-phenylpropyl)amino]butanoyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2986671.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)